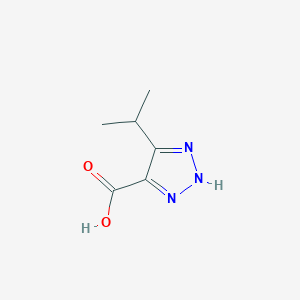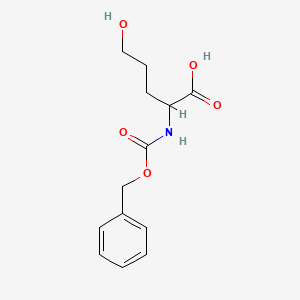
2-(Acetamidooxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetamidooxy)acetamide is a versatile chemical compound with the molecular formula C4H8N2O3. It is known for its multifaceted applications in scientific research and industry. This compound is characterized by the presence of an acetamido group and an acetamide group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetamidooxy)acetamide typically involves the reaction of acetamide with hydroxylamine under controlled conditions. One common method involves the use of acetic anhydride and hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetamidooxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides and hydroxylamines.
Aplicaciones Científicas De Investigación
2-(Acetamidooxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Acetamidooxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Known for its role in glycosaminoglycan synthesis and protein modification.
N-(2-Acetamido)iminodiacetic acid: Used in chelation therapy and as a diagnostic agent.
Acetaldoxime: Utilized in organic synthesis and as an intermediate in the production of other chemicals
Uniqueness
2-(Acetamidooxy)acetamide is unique due to its dual functional groups, which provide it with distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C4H8N2O3 |
|---|---|
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
2-acetamidooxyacetamide |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)6-9-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7) |
Clave InChI |
OUCPZKYUXAWVIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NOCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)


